2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
CAS No.:
Cat. No.: VC17536572
Molecular Formula: C15H11F3N2O
Molecular Weight: 292.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11F3N2O |
|---|---|
| Molecular Weight | 292.26 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-6-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C15H11F3N2O/c1-21-13-5-3-2-4-10(13)14-19-11-7-6-9(15(16,17)18)8-12(11)20-14/h2-8H,1H3,(H,19,20) |
| Standard InChI Key | TYIMNAOTGCKCIL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, , reflects a benzimidazole backbone fused with a methoxyphenyl ring and a trifluoromethyl group. The benzimidazole system consists of two fused benzene rings, with one nitrogen atom at the 1-position and another at the 3-position. The 2-methoxyphenyl substituent introduces electron-donating methoxy groups, while the 6-trifluoromethyl group contributes electron-withdrawing characteristics, creating a polarized electronic environment .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 292.26 g/mol |
| Molecular Formula | |
| Lipophilicity (LogP) | Estimated 3.2–3.8 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 (imidazole NH) |
The trifluoromethyl group enhances membrane permeability due to its hydrophobicity, a critical factor in drug design . Computational modeling suggests that the methoxy group stabilizes the molecule through intramolecular hydrogen bonding with the imidazole NH, reducing rotational freedom and improving binding affinity to biological targets.
Synthesis Pathways
Traditional synthesis routes involve condensation reactions between o-phenylenediamine and substituted benzaldehydes. A widely cited method employs sodium carbonate in dimethyl sulfoxide (DMSO) at 80–100°C, yielding the product in 72–85% efficiency. Recent advancements include photocatalyst-free visible light-mediated cyclization, which streamlines the process into a one-pot reaction. For example, o-phenylenediamine derivatives react with isothiocyanates under blue LED irradiation, achieving yields up to 92% with reduced environmental impact .
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Traditional Condensation | DMSO, Na₂CO₃, 80°C, 12 hr | 72–85 | High reproducibility |
| Visible Light-Mediated | Ethanol/H₂O, K₂CO₃, 6 hr | 85–92 | Catalyst-free, ambient temperature |
The visible light approach eliminates toxic catalysts and reduces reaction times, making it scalable for industrial applications .
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro studies on triple-negative breast cancer (MDA-MB-231) cells demonstrate that 2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole derivatives exhibit IC₅₀ values as low as 8 μM, comparable to cisplatin . The trifluoromethyl group enhances intracellular accumulation by passive diffusion, while the methoxyphenyl moiety intercalates into DNA, inducing apoptosis via topoisomerase II inhibition .
Antimicrobial and Antifungal Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows a minimal inhibitory concentration (MIC) of 4 μg/mL, outperforming amikacin (MIC = 8 μg/mL) . Fungal assays reveal moderate activity against Candida albicans (MIC = 64 μg/mL), attributed to ergosterol biosynthesis disruption .
Table 3: Biological Activity Profile
| Target | Activity (MIC/IC₅₀) | Reference Compound |
|---|---|---|
| MDA-MB-231 Cells | IC₅₀ = 8 μM | Cisplatin (IC₅₀ = 6 μM) |
| MRSA | MIC = 4 μg/mL | Amikacin (MIC = 8 μg/mL) |
| Candida albicans | MIC = 64 μg/mL | Fluconazole (MIC = 2 μg/mL) |
Comparative Analysis with Related Benzimidazoles
Structural Analogues
Substitution patterns profoundly influence bioactivity. For instance, removing the methoxy group (as in 2-phenyl-6-trifluoromethyl-1H-benzimidazole) reduces antiproliferative potency by 40%, highlighting the importance of electron-donating groups. Conversely, relocating the trifluoromethyl group to the 5-position diminishes antibacterial efficacy, likely due to altered target binding.
Pharmacokinetic Advantages
The compound’s logP (3.5) surpasses that of unsubstituted benzimidazole (1.2), enhancing blood-brain barrier penetration . Metabolic stability studies in human liver microsomes indicate a half-life of 45 minutes, superior to analogues with shorter alkyl chains .
Recent Advances and Future Directions
Photocatalyst-free synthesis methods represent a paradigm shift in benzimidazole production, reducing costs and waste . Ongoing research explores covalent inhibition strategies, where the trifluoromethyl group acts as a warhead targeting cysteine residues in oncogenic kinases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume